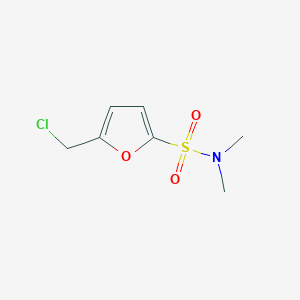

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves complex reactions that introduce the sulfonamide functionality into the molecular scaffold. For example, Dutta and Mascal (2014) demonstrated an efficient route to 2,5-dimethylfuran, a structurally related compound, from biomass-derived 5-(chloromethyl)furfural, showcasing a method that could potentially be adapted for synthesizing 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide under mild conditions through similar derivatives (Dutta & Mascal, 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their chemical reactivity and physical properties. X-ray crystallography provides insights into the arrangement of atoms within these molecules. For instance, studies on various sulfonamide compounds have revealed how hydrogen bonding and molecular packing influence their structural stability and reactivity, which could be relevant for understanding the structural nuances of this compound (Turza et al., 2020).

Chemical Reactions and Properties

Sulfonamide derivatives engage in various chemical reactions, influenced by their functional groups. For example, sulfonamides have been synthesized from sulfonamides using the Vilsmeier reagent as a cleavage activator under mild conditions, which points to the reactivity potential of the sulfonamide group in this compound (Chen et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. While specific data on this compound is not available, related research indicates that the presence of sulfonamide and chloromethyl groups can affect these properties, impacting their application potential in various fields (Horton & Tucker, 1970).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity with other chemicals, stability under different conditions, and potential for participating in further chemical transformations, are areas of active research. For instance, the reactivity of sulfonamides with amines to form N-dimethylaminomethylene derivatives showcases the versatile chemistry of sulfonamides, which could be extrapolated to the behavior of this compound in similar contexts (Vandenheuvel & Gruber, 1975).

Scientific Research Applications

Biomass-Derived Chemical Production

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, also referred to as 5-(chloromethyl)furfural (CMF), is actively pursued as a biomass-derived chemical due to its potential applications as biofuel and as an intermediate for terephthalate polymers. CMF is an accessible alternative to 5-(hydroxymethyl)furfural (HMF) for the production of 2,5-dimethylfuran (DMF), a promising biofuel, via catalytic hydrogenation. The synthesis process involves the reduction of CMF derivatives under mild conditions, indicating a sustainable and efficient pathway for biofuel production from raw biomass (Dutta & Mascal, 2014).

Antimicrobial Research

Sulfonamide derivatives, including those similar in structure to this compound, have been studied for their antimicrobial properties. Specifically, certain derivatives have shown significant activity against a range of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (Krátký et al., 2012). Additionally, other sulfonamide derivatives have been reported to exhibit high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamide derivatives have been explored for their potential in enzyme inhibition and therapeutic applications. A series of N-substituted benzene sulfonamide derivatives demonstrated prominent activity against acetylcholinesterase, an enzyme of interest in Alzheimer's disease research (Fatima et al., 2013). The structural and kinetic mechanism studies of these compounds provide valuable insights into designing more potent inhibitors for therapeutic purposes.

Synthesis and Structural Analysis

The synthesis and structural analysis of sulfonamide derivatives and their complexes offer insights into the nature of bonding, molecular packing, and non-covalent interactions crucial for understanding their chemical and biological properties. For instance, the synthesis and structure of a 1,3-dimethyl-5-(p-sulfonamide-phenylazo)-6-aminouracil derivative and its Ni(II) complex revealed insights into molecular packing and non-covalent interactions, guiding the understanding of their biological activity and molecular behavior (Debnath et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Compounds like this often target specific enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For example, compounds with a furan ring, like this one, are often involved in electron-rich aromatic substitution reactions .

Mode of Action

The compound could interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could be involved in various biochemical pathways, depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the overall flow of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds with certain functional groups might be more readily absorbed in the gut, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH, while others might require specific temperatures for optimal activity .

properties

IUPAC Name |

5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBKLIJSQPGOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56038-68-7 |

Source

|

| Record name | 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)